1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one” is a derivative of pyridazin-3(2H)-one . Pyridazin-3(2H)-one derivatives have attracted the attention of medicinal chemists during the last decade due to their diverse pharmacological activities . They are known for their wide range of pharmacological effects, including antihypertensive, platelet aggregation inhibitory, cardiotonic activities, and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .
Synthesis Analysis
The synthesis of pyridazin-3(2H)-one derivatives involves easy functionalization of various ring positions of pyridazinones, making them an attractive synthetic building block for designing and synthesis of new drugs . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Scientific Research Applications
Novel Antibacterial and Biofilm Inhibitors
Compounds structurally related to 1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one have shown promising applications as antibacterial agents and biofilm inhibitors. A study on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker highlighted their potent antibacterial efficacies and biofilm inhibition activities, surpassing those of reference drugs like Ciprofloxacin. These compounds demonstrated significant inhibitory activities against bacterial strains such as E. coli, S. aureus, and S. mutans, as well as MRSA and VRE bacterial strains (Mekky & Sanad, 2020).
Herbicide Development
Research on pyridazinone compounds, including those with dimethylamino groups, has contributed to the development of herbicides. These compounds are known to inhibit the Hill reaction and photosynthesis in plants, which accounts for their phytotoxicity. For instance, the study on the modes of action of pyridazinone herbicides found that such compounds were effective in controlling weed growth, albeit with varying efficacies when compared to other herbicides like atrazine (Hilton et al., 1969).
Antimicrobial Agents
Synthesis of thiazolidinone and triazine-based compounds incorporating a dimethylamino group has led to the discovery of new antimicrobial agents. These synthesized compounds were evaluated against a variety of bacterial and fungal species, showing potential as treatments for infections caused by bacteria like Staphylococcus aureus and fungi such as Candida albicans (Patel et al., 2012).
Enhancing CO2 Capture
Studies have also explored the role of piperazine and related compounds in enhancing CO2 capture technologies. For example, the effect of piperazine on the absorption performance of CO2 in aqueous solutions of 2-diethylaminoethanol (DEAE) and 1-dimethylamino-2-propanol (DMA2P) was investigated. This research is critical for improving CO2 capture efficiency and understanding the atmospheric fate of compounds like piperazine (Zhang et al., 2020).
Properties
IUPAC Name |
1-[4-[5-(dimethylamino)pyridazin-3-yl]piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O/c1-4-13(19)18-7-5-17(6-8-18)12-9-11(16(2)3)10-14-15-12/h9-10H,4-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSYZYDODBYZPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NN=CC(=C2)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.